molecular formula C22H27ClN2 B1683627 Zicronapine CAS No. 170381-16-5

Zicronapine

Cat. No.: B1683627
CAS No.: 170381-16-5
M. Wt: 354.9 g/mol
InChI Key: BYPMJBXPNZMNQD-PZJWPPBQSA-N
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Description

Zicronapine, previously known as Lu 31-130, is an atypical antipsychotic medication that was under development by H. Lundbeck A/S. It exhibits monoaminergic activity and has a multi-receptorial profile, showing potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .

Preparation Methods

The synthesis of Zicronapine involves several steps. Initially, 2,3-dihydrobenzofuran-5-carboxylic acid is prepared and then converted into the corresponding acid chloride. This intermediate is reacted with 3-(2-aminoethyl)-1H-indole to form another intermediate product. Finally, this intermediate is treated with fumaric acid to obtain this compound fumarate. Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Zicronapine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings and piperazine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Zicronapine exerts its effects through potent antagonistic activity at dopamine D1, D2, and serotonin 5HT2A receptors. By blocking these receptors, this compound modulates neurotransmitter activity in the brain, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia and other related disorders .

Comparison with Similar Compounds

Zicronapine is unique due to its multi-receptorial profile and potent antagonistic effects at dopamine and serotonin receptors. Similar compounds include:

    Olanzapine: Another atypical antipsychotic with a similar receptor profile but different pharmacokinetics and side effect profile.

    Risperidone: Known for its efficacy in treating schizophrenia, but with a different receptor binding affinity compared to this compound.

    Quetiapine: Shares some pharmacological properties with this compound but has a broader receptor activity spectrum.

This compound’s uniqueness lies in its balanced receptor antagonism, which contributes to its efficacy and safety in clinical trials .

Properties

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168849
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170381-16-5
Record name (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170381-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zicronapine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zicronapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZICRONAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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